- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Cas no 911825-56-4 ((E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime)

911825-56-4 structure

Nom du produit:(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

Numéro CAS:911825-56-4

Le MF:C10H10FNO

Mégawatts:179.190906047821

MDL:MFCD18642783

CID:835428

PubChem ID:76224954

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Propriétés chimiques et physiques

Nom et identifiant

-

- (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe

- (1E)-5-Fluoro-N-hydroxy-3,4-dihydro-1(2H)-naphthalenimine

- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-, oxime

- AKOS006371773

- CS-13702

- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-oneoxime

- (NE)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

- 911825-56-4

- CS-M0696

- SCHEMBL1265652

- (E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

-

- MDL: MFCD18642783

- Piscine à noyau: 1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2

- La clé Inchi: ULDTWMIGAQGOHG-UHFFFAOYSA-N

- Sourire: FC1C2=C(C(CCC2)=NO)C=CC=1

Propriétés calculées

- Qualité précise: 179.074642105g/mol

- Masse isotopique unique: 179.074642105g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 0

- Complexité: 217

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 1

- Surface topologique des pôles: 32.6

- Le xlogp3: 2.4

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057077-100mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |

911825-56-4 | 98% | 100mg |

¥3771.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057077-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |

911825-56-4 | 98% | 250mg |

¥7711.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D767691-250mg |

(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe |

911825-56-4 | 98+% | 250mg |

$515 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57780-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |

911825-56-4 | 98% | 250mg |

¥5872.0 | 2023-09-07 | |

| Apollo Scientific | PC421191-250mg |

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |

911825-56-4 | 98% | 250mg |

£644.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D767691-100mg |

(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe |

911825-56-4 | 98+% | 100mg |

$300 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57780-100mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |

911825-56-4 | 98% | 100mg |

¥3012.0 | 2023-09-07 | |

| Apollo Scientific | PC421191-100mg |

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime |

911825-56-4 | 98% | 100mg |

£340.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D767691-1g |

(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxiMe |

911825-56-4 | 98+% | 1g |

$830 | 2023-09-02 |

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ; 30 min, rt

1.2 rt; overnight, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

2.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium ; 70 °C

3.1 90 °C

4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

1.2 rt; overnight, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

2.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium ; 70 °C

3.1 90 °C

4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 90 °C

2.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

2.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

Référence

- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Méthode de production 3

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium ; 70 °C

2.1 90 °C

3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

2.1 90 °C

3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

Référence

- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Méthode de production 4

Conditions de réaction

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 15 min, 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 0 °C

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt

3.1 90 °C

4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 0 °C

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt

3.1 90 °C

4.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

Référence

- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

Référence

- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt

2.1 90 °C

3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

2.1 90 °C

3.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Methanol ; 2 h, 60 °C

Référence

- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Raw materials

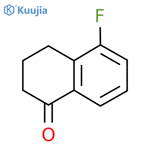

- 5-Fluoro-1-tetralone

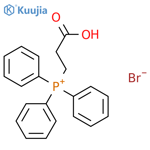

- (2-Carboxyethyl)-triphenylphosphonium Bromide

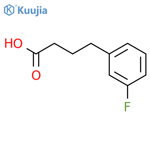

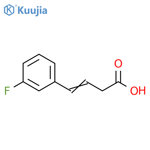

- 4-(3-Fluorophenyl)-4-oxobutanoic acid

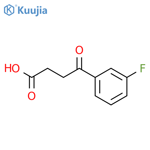

- 4-(3-Fluorophenyl)butanoic acid

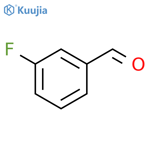

- 3-Fluorobenzaldehyde

- 4-(3-Fluorophenyl)-3-butenoicAcid

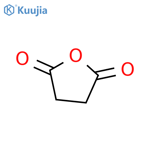

- Succinic anhydride

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Preparation Products

(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime Littérature connexe

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

5. Book reviews

911825-56-4 ((E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime) Produits connexes

- 74603-26-2(2-[4-(Propan-2-yl)cyclohexyl]propanoic acid)

- 2060033-50-1(4-(4-bromophenyl)-3,3-diethylpyrrolidine)

- 2199207-76-4(2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine)

- 1485708-44-8(4-(propoxymethyl)oxan-4-ylmethanesulfonyl chloride)

- 2172554-27-5(2-methyl-2-(1-methyl-1H-pyrazol-3-yl)butan-1-amine)

- 2060031-83-4(7-chloro-5-cyano-1H-indole-2-carboxylic acid)

- 2034473-18-0(N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide)

- 2068151-92-6(2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone)

- 36595-00-3(guanidine tetrafluoroborate)

- 2098794-95-5(1-(difluoromethyl)imidazole-4-carboxylic acid)

Fournisseurs recommandés

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Xiamen PinR Bio-tech Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Changzhou Guanjia Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

BIOOKE MICROELECTRONICS CO.,LTD

Membre gold

Fournisseur de Chine

Réactif

Hubei Henglvyuan Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot